molecular formula C8H12OS B7907590 1-(3-Methylthiophen-2-yl)propan-2-ol

1-(3-Methylthiophen-2-yl)propan-2-ol

Cat. No.: B7907590
M. Wt: 156.25 g/mol
InChI Key: KPAJTYBHPXBWOI-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)propan-2-ol is a secondary alcohol featuring a 3-methylthiophen-2-yl substituent. This compound belongs to the class of thiophene derivatives, which are notable for their diverse pharmacological and material science applications.

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-6-3-4-10-8(6)5-7(2)9/h3-4,7,9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAJTYBHPXBWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylthiophen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-thiophene with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure the selectivity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation process, ensuring a high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylthiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-Methyl-2-thienyl)-2-propanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-(3-Methyl-2-thienyl)-2-propanone.

    Reduction: 1-(3-Methyl-2-thienyl)propane.

    Substitution: 1-(3-Methyl-2-thienyl)-2-chloropropane.

Scientific Research Applications

1-(3-Methylthiophen-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-Methylthiophen-2-yl)propan-2-ol, their synthesis pathways, physicochemical properties, and reported bioactivities:

Compound Name Key Structural Features Synthesis Method Physicochemical/Biological Insights References
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Chalcone backbone with hydroxyl and thiophene substituents Claisen-Schmidt condensation of 5-methyl-2-hydroxyacetophenone and 3-methylthiophene-2-carboxaldehyde Exhibits antioxidant, antibacterial, and enzyme-inhibitory activities; intramolecular hydrogen bonding observed
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole Pyrazole core with halogenated aryl and thiophene groups Condensation of propenone derivative with 3-chlorophenylhydrazine Potential anticonvulsant/antinociceptive activity inferred from structural class
Compounds 3–17 (from ) Morpholine/phenylpiperazine-linked succinic acid-thiophene hybrids Parallel pathways: (1) Condensation of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholines; (2) Coupling with 4-phenylpiperazines Varied yields (31–86%); hydrochloride salts (3–9) vs. free bases (10–17); potential anticonvulsant activity implied by study focus
2-(Ethylamino)-1-(3-(trifluoromethyl)phenyl)propan-1-ol Propanolamine backbone with trifluoromethylphenyl and ethylamino groups Not specified in evidence Trifluoromethyl group enhances lipophilicity and metabolic resistance
1-(3-(Methylthio)phenyl)propan-2-one Propan-2-one with methylthio-phenyl substituent Not detailed in evidence Methylthio group may influence electrophilic reactivity and sulfur-mediated interactions

Structural and Functional Differences

  • Backbone Variations: Unlike the chalcone derivative (prop-2-en-1-one backbone in ), this compound has a saturated propan-2-ol chain, reducing conjugation and altering solubility.
  • Substituent Effects : The 3-methylthiophen-2-yl group distinguishes it from phenyl or chlorophenyl analogs (e.g., ), offering unique electronic and steric profiles. Thiophene’s sulfur atom may facilitate π-π stacking or metal coordination, enhancing biological target engagement .
  • These methods highlight the versatility of thiophene-based intermediates in generating diverse pharmacophores.

Pharmacological and Physicochemical Insights

  • The target compound’s alcohol group may confer similar radical-scavenging properties but with reduced electrophilicity.
  • Enzyme Inhibition : Chalcones inhibit enzymes like cyclooxygenase and tyrosine kinase via ketone reactivity . The propan-2-ol moiety in the target compound may instead interact through hydrogen bonding or steric hindrance.
  • Lipophilicity and Bioavailability : Compounds with morpholine/phenylpiperazine groups () exhibit modified lipophilicity, impacting blood-brain barrier penetration. The target compound’s simpler structure may favor faster metabolic clearance compared to these derivatives.

Biological Activity

1-(3-Methylthiophen-2-yl)propan-2-ol is an organic compound with notable potential in various biological applications. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₂OS
  • Molecular Weight : Approximately 168.25 g/mol
  • Structure : Features a thiophene ring, hydroxyl group, and a branched propanol structure, contributing to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated inhibition of growth, suggesting potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with specific receptors, modulating cellular responses related to inflammation and microbial defense.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against skin pathogens showed promising results. The compound was applied topically in a mouse model infected with Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to controls.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory properties, the compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The treated group exhibited reduced levels of TNF-alpha and IL-6 compared to untreated controls, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameKey FeaturesUnique Aspects
1-(2-Thienyl)-2-propanolSimilar structure but different thienyl positionLess effective against certain pathogens
1-(3-Methylthienyl)ethanolShorter carbon chainLimited biological activity
1-(3-Methylthienyl)propaneLacks hydroxyl groupNo significant biological activity

Research Findings

Ongoing research continues to explore the potential applications of this compound in drug development. Its unique structural features allow for modifications that could enhance its efficacy and safety profile in therapeutic contexts.

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